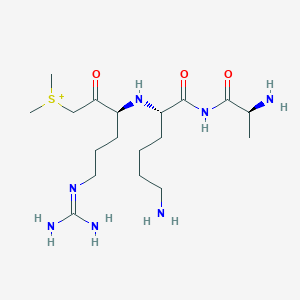
Alanyl-lysyl-arginylmethyldimethylsulfonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alanyl-lysyl-arginylmethyldimethylsulfonium (AKR-501) is a synthetic peptide that has gained attention in the scientific community for its potential applications in various fields, including medicine and biotechnology. It is a tripeptide with the sequence Ala-Lys-Arg and a sulfonium group attached to the methyl group of one of its arginine residues.
Mécanisme D'action
The mechanism of action of Alanyl-lysyl-arginylmethyldimethylsulfonium is not fully understood. However, it has been suggested that Alanyl-lysyl-arginylmethyldimethylsulfonium exerts its anti-inflammatory and anti-tumor effects by modulating the immune system. Alanyl-lysyl-arginylmethyldimethylsulfonium has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as to induce the production of anti-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
Alanyl-lysyl-arginylmethyldimethylsulfonium has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that Alanyl-lysyl-arginylmethyldimethylsulfonium can inhibit the proliferation and migration of cancer cells. Additionally, Alanyl-lysyl-arginylmethyldimethylsulfonium has been shown to inhibit the production of reactive oxygen species (ROS) and to protect cells from oxidative stress. In vivo studies have demonstrated that Alanyl-lysyl-arginylmethyldimethylsulfonium can reduce inflammation and tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Alanyl-lysyl-arginylmethyldimethylsulfonium is that it is relatively easy to synthesize using SPPS or SPPS. Additionally, Alanyl-lysyl-arginylmethyldimethylsulfonium has been shown to have low toxicity in vitro and in vivo. However, one limitation of Alanyl-lysyl-arginylmethyldimethylsulfonium is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.
Orientations Futures
There are several future directions for research on Alanyl-lysyl-arginylmethyldimethylsulfonium. One direction is to further investigate its anti-inflammatory and anti-tumor properties, particularly in animal models. Another direction is to explore its potential use as a carrier molecule for drug delivery. Additionally, research could focus on optimizing the synthesis method of Alanyl-lysyl-arginylmethyldimethylsulfonium to increase its yield and purity. Finally, further studies could be conducted to elucidate the mechanism of action of Alanyl-lysyl-arginylmethyldimethylsulfonium.
Méthodes De Synthèse
Alanyl-lysyl-arginylmethyldimethylsulfonium can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). The SPPS method involves the stepwise addition of amino acids to a solid support, with each amino acid protected by a temporary protecting group. The SPPS method has been used to synthesize Alanyl-lysyl-arginylmethyldimethylsulfonium with high purity.
Applications De Recherche Scientifique
Alanyl-lysyl-arginylmethyldimethylsulfonium has been studied for its potential applications in various fields, including medicine and biotechnology. In medicine, Alanyl-lysyl-arginylmethyldimethylsulfonium has been investigated for its anti-inflammatory and anti-tumor properties. In biotechnology, Alanyl-lysyl-arginylmethyldimethylsulfonium has been studied for its potential use as a carrier molecule for drug delivery.
Propriétés
Numéro CAS |
120218-56-6 |
|---|---|
Nom du produit |
Alanyl-lysyl-arginylmethyldimethylsulfonium |
Formule moléculaire |
C18H38N7O3S+ |
Poids moléculaire |
432.6 g/mol |
Nom IUPAC |
[(3S)-3-[[(2S)-6-amino-1-[[(2S)-2-aminopropanoyl]amino]-1-oxohexan-2-yl]amino]-6-(diaminomethylideneamino)-2-oxohexyl]-dimethylsulfanium |
InChI |
InChI=1S/C18H37N7O3S/c1-12(20)16(27)25-17(28)14(7-4-5-9-19)24-13(15(26)11-29(2)3)8-6-10-23-18(21)22/h12-14,24H,4-11,19-20H2,1-3H3,(H4-,21,22,23,25,27,28)/p+1/t12-,13-,14-/m0/s1 |
Clé InChI |
JEINHIKMWKOZRF-IHRRRGAJSA-O |
SMILES isomérique |
C[C@@H](C(=O)NC(=O)[C@H](CCCCN)N[C@@H](CCCN=C(N)N)C(=O)C[S+](C)C)N |
SMILES |
CC(C(=O)NC(=O)C(CCCCN)NC(CCCN=C(N)N)C(=O)C[S+](C)C)N |
SMILES canonique |
CC(C(=O)NC(=O)C(CCCCN)NC(CCCN=C(N)N)C(=O)C[S+](C)C)N |
Autres numéros CAS |
120218-56-6 |
Synonymes |
Ala-Lys-Arg-CH2S+(CH3)2 alanyl-lysyl-arginylmethyldimethylsulfonium |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



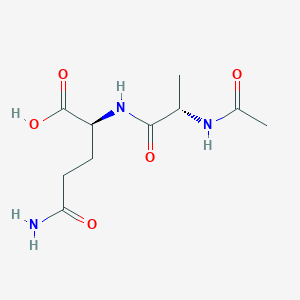
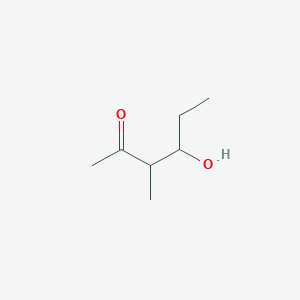
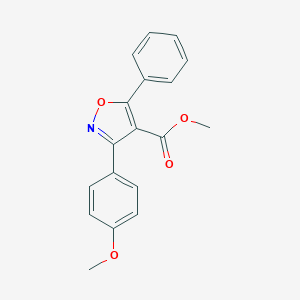
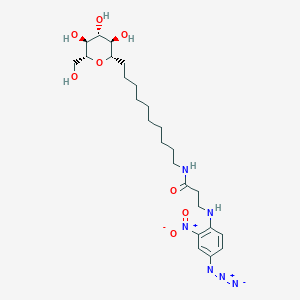
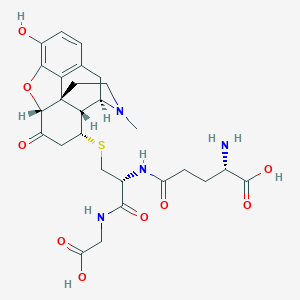
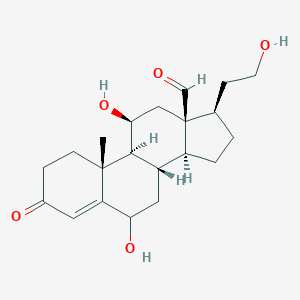
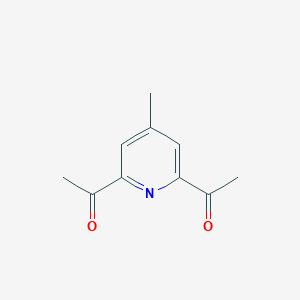
![6-Chloroimidazo[1,2-a]pyridine](/img/structure/B40424.png)
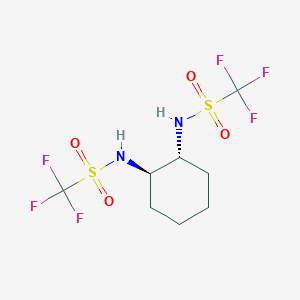
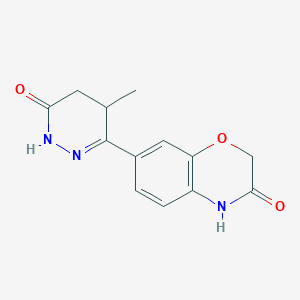
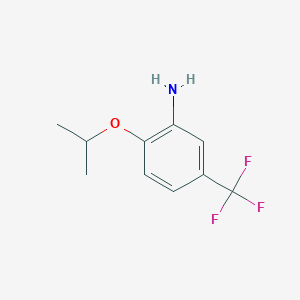
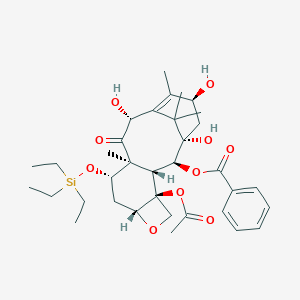
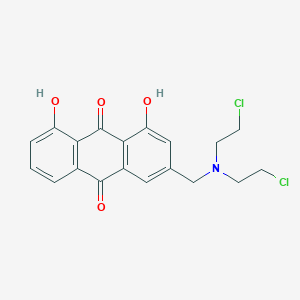
![1-[2-(2-Hydroxyethyl)piperidin-1-yl]ethanone](/img/structure/B40444.png)